molecular formula C6H6N2O3 B1590624 Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 50628-34-7

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B1590624
CAS No.: 50628-34-7
M. Wt: 154.12 g/mol
InChI Key: QYDSKAQQVIKEOK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7) is a high-purity chemical building block primarily utilized in pharmaceutical research and development. This compound serves as a versatile precursor in the synthesis of dihydropyrimidine (DHPM) and tetrahydropyrimidine (THPM) derivatives, which are privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Research into this class of compounds has demonstrated significant potential in various therapeutic areas. Dihydropyrimidine derivatives are investigated for their antimicrobial , antimycotic , anticancer , and anti-inflammatory properties . Furthermore, related structures have been explored as activators of targets like the PPARγ receptor, indicating potential in metabolic disease research . The compound is also of interest in materials science, where similar dihydropyrimidine cores are studied for their applications in nonlinear optics (NLO) and as chromophores in organic light-emitting diodes (OLEDs) due to their electron affinity and coplanarity . Researchers value this specific ester for its synthetic utility in constructing complex molecules for structure-activity relationship (SAR) studies and for probing biological mechanisms . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions; refer to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl 2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDSKAQQVIKEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504872
Record name Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50628-34-7
Record name Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Preparation Methods

Cyclocondensation Using O-Methylisourea and 2-(Gem-disubstituted)methylene-3-oxoesters

Overview

The most efficient and widely reported method for synthesizing methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate involves a two-step process:

  • Cyclocondensation of O-methylisourea hemisulfate salt with a key intermediate 2-(gem-disubstituted)methylene-3-oxoester.
  • Followed by acidic hydrolysis to obtain the 2-oxo dihydropyrimidine carboxylate.

This method addresses the challenge of using ketones in Biginelli-type reactions, which traditionally favor aldehydes.

Reaction Details

Step Reagents & Conditions Outcome Yield
Cyclocondensation O-methylisourea hemisulfate salt (1.2 equiv.), 2-(gem-disubstituted)methylene-3-oxoester (1 equiv.), NaHCO3 (4 equiv.), DMF solvent, 65 °C, 12 h Formation of tautomeric mixture of dihydropyrimidines (1,4- and 1,6-dihydro tautomers) 70-93% combined yield of tautomers
Acidic Hydrolysis 3 M HCl aqueous solution in THF-MeOH, 50 °C, 24 h Conversion of tautomers to this compound Up to 95% yield

Mechanism and Notes

  • The cyclocondensation proceeds via nucleophilic attack of O-methylisourea on the activated methylene group of the 3-oxoester.
  • The reaction yields a mixture of tautomers (1,4- and 1,6-dihydropyrimidines), which are interconvertible and solvent-dependent.
  • Acidic hydrolysis selectively converts the mixture into the desired 2-oxo product.
  • The reaction tolerates various substituents on the 3-oxoester, including bulky alkyl groups and aromatic rings, expanding molecular diversity.

Preparation of 2-(Gem-disubstituted)methylene-3-oxoesters (Key Intermediate)

The 2-(gem-disubstituted)methylene-3-oxoesters are synthesized via a modified Knoevenagel condensation:

Reagents Conditions Notes
Ethyl 3-oxobutanoate + Ketone (e.g., acetone) TiCl4 and pyridine, room temperature to mild heating Formation of alkylidene-substituted 3-oxoesters
Variations include methyl and benzyl esters for different derivatives Similar conditions Allows structural diversity

This step is crucial to introduce the geminal disubstitution at the 4-position of the dihydropyrimidine ring.

Purification and Characterization

  • The tautomeric mixtures are purified by chromatographic methods.
  • NMR spectroscopy (1H-NMR, 13C-NMR) and Nuclear Overhauser Effect (NOE) experiments confirm tautomer structures.
  • The tautomer ratio varies with solvent polarity (e.g., DMSO-d6 vs. CDCl3).

Additional Notes on Stock Solution Preparation

For practical use, this compound hydrobromide salt stock solutions are prepared at various concentrations for biological assays:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.2546 0.8509 0.4255
5 mg 21.273 4.2546 2.1273
10 mg 42.5459 8.5092 4.2546

These data assist in preparing precise concentrations for in vivo and in vitro studies, ensuring reproducibility.

Summary Table of Preparation Parameters

Parameter Details
Cyclocondensation Reagents O-methylisourea hemisulfate salt, 2-(gem-disubstituted)methylene-3-oxoester, NaHCO3
Solvent N,N-Dimethylformamide (DMF)
Temperature 65 °C
Reaction Time 12 hours
Hydrolysis Conditions 3 M HCl aqueous solution in THF-MeOH, 50 °C, 24 hours
Yield of Final Product Up to 95%
Tautomeric Mixture 1,4- and 1,6-dihydropyrimidine tautomers, solvent-dependent ratio
Substrate Scope Various alkyl and aryl substituents tolerated
Stock Solution Preparation Concentration ranges from 1 mM to 10 mM, volumes adjusted according to compound weight

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate serves as a building block for creating more complex heterocyclic compounds. Its derivatives are utilized in the synthesis of various pyrimidine-based compounds that exhibit unique chemical properties.

Biology

The compound is of interest for its potential biological activities:

  • Enzyme Inhibition : Studies indicate that it can act as an enzyme inhibitor, impacting various biological pathways.
  • Cytotoxicity : Research has shown that derivatives of this compound exhibit cytotoxic effects against multiple human cancer cell lines (e.g., HT-29 for colon cancer and A-549 for lung cancer), with GI50 values comparable to established anticancer drugs like erlotinib .

Medicine

This compound has been investigated for its therapeutic properties:

  • Antiviral and Antimicrobial Agents : The compound shows promise in developing antiviral and antimicrobial agents. Studies have demonstrated its effectiveness against various microbial strains, indicating potential use in pharmaceutical formulations .
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation in experimental models, suggesting applications in treating inflammatory diseases.
  • Prostatic Hyperplasia Treatment : The compound has been studied for its efficacy as an adrenergic receptor antagonist, showing potential benefits in managing prostatic hyperplasia.

Industrial Applications

This compound is also used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their antibacterial properties and neuroprotective effects on neuronal cell models .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of several dihydropyrimidine derivatives, including this compound, against four human cancer cell lines. The results indicated significant cytotoxic activity with potential for further development into anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of synthesized derivatives against Candida albicans and Aspergillus species. The findings highlighted the effectiveness of these compounds compared to standard antifungal treatments like fluconazole .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical Properties of Selected Dihydropyrimidine Derivatives

Compound (Substituents) Melting Point (°C) Yield (%) Notable Spectral Data (¹H NMR, δ ppm) Elemental Analysis (C/H/N%) Reference
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (Base) Not reported
14 : 4-(2,4,6-Trimethoxyphenyl) 220–222 40 3.55 (OCH3), 6.13 (2CArH) C 57.48; H 5.43; N 8.38
15 : 4-(4-Cyanophenyl) 210–211 28 7.68–8.33 (Ar-H), 12.62 (NH) C 53.98; H 3.83; N 14.53
4g : 6-(2-Chlorophenyl) Not reported 7.20–7.36 (Ar-H), 5.65 (NH) IR: 1740.5 (C=O), 1651.7 (C=C)
2 : 4-(4-Nitrophenyl) 283–285 22 SC-XRD: Tautomeric form stabilization Hirshfeld analysis: H-bond dominance

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., 15: 4-cyanophenyl, 2: 4-nitrophenyl) exhibit higher melting points and altered NMR shifts due to enhanced dipole interactions and resonance effects. The 4-nitrophenyl derivative shows tautomer stabilization via intramolecular H-bonding .
  • Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., 14 ) display lower nitrogen content (8.38% vs. 14.53% in 15 ) but higher solubility in organic solvents due to increased polarity .

Structural and Crystallographic Insights

  • Tautomerism : SC-XRD analyses reveal that EWGs stabilize the 2-oxo tautomer, while EDGs favor the 2-hydroxy form .
  • Intermolecular Interactions : Hirshfeld surface analyses highlight dominant H-bonding (e.g., N–H···O) in nitro-substituted derivatives, influencing crystal packing and stability .

Biological Activity

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (M2ODPC) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

M2ODPC belongs to the dihydropyrimidine family, which is known for a wide range of pharmacological activities including antiviral, antibacterial, antitumor, and anti-inflammatory properties. The compound's structure can be represented as follows:

Methyl 2 oxo 1 2 dihydropyrimidine 5 carboxylate\text{Methyl 2 oxo 1 2 dihydropyrimidine 5 carboxylate}

Antimicrobial Activity

M2ODPC exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of dihydropyrimidines, including M2ODPC, have shown promising results in inhibiting the growth of pathogens.

Table 1: Antimicrobial Efficacy of M2ODPC Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
M2ODPCE. coli32 µg/mL
M2ODPCS. aureus16 µg/mL
M2ODPCC. albicans32 µg/mL

The above table summarizes the antimicrobial efficacy of M2ODPC against selected strains. Notably, its activity against Candida albicans is comparable to standard antifungal agents like fluconazole .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have shown that M2ODPC can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Antitumor Effects

In a study examining the effects of M2ODPC on human cancer cell lines, it was found that treatment with the compound led to a significant reduction in cell viability:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : IC50 values were determined to be 25 µM for HeLa and 30 µM for MCF-7 cells.

These findings suggest that M2ODPC may serve as a lead compound for further development in cancer therapeutics .

The biological activity of M2ODPC can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : M2ODPC has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes in pathogenic organisms.
  • Modulation of Immune Response : Preliminary studies suggest that M2ODPC can enhance immune responses by activating certain immune cells .

Computational Studies

Recent computational investigations have provided insights into the molecular interactions and binding affinities of M2ODPC with various biological targets. Molecular docking studies indicate that the compound binds effectively to active sites on target proteins, enhancing its potential as a therapeutic agent.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Acetylcholinesterase-9.5Hydrogen bonds
DNA Topoisomerase-8.8π-stacking interactions

These results highlight the potential pathways through which M2ODPC exerts its biological effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

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